molecular formula C9H13N3S2 B2401116 5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol CAS No. 879617-91-1

5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Cat. No.: B2401116
CAS No.: 879617-91-1
M. Wt: 227.34
InChI Key: AUBJVLSMLFXPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a thiophene ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol typically involves the condensation of thiophene derivatives with triazine precursors. One common method is the reaction of 2-(2-thienyl)ethylamine with 2-chloro-1,3,5-triazine-2-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound can interact with nucleic acids and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Triazine derivatives: Compounds with triazine rings but different functional groups.

Uniqueness

5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is unique due to the combination of the thiophene and triazine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-thiophen-2-ylethyl)-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S2/c13-9-10-6-12(7-11-9)4-3-8-2-1-5-14-8/h1-2,5H,3-4,6-7H2,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBJVLSMLFXPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.